2,3-Dihydrobenzofuran-3-carbonitrile is an organic compound that belongs to the class of coumarans, which are characterized by a benzene ring fused to a 2,3-dihydrofuran ring. This compound is recognized for its potential biological activities and applications in medicinal chemistry. It has been identified as a secondary metabolite, which may play roles in defense mechanisms or signaling within biological systems .
Several synthetic approaches have been developed for the preparation of 2,3-dihydrobenzofuran derivatives. Notable methods include:
Synthesis often involves multi-step procedures that can include ester hydrolysis and amide coupling to generate desired functional groups on the benzofuran scaffold. Statistical molecular design techniques are utilized to optimize the selection of building blocks for synthesis .
The molecular structure of 2,3-dihydrobenzofuran-3-carbonitrile features a fused bicyclic system consisting of a five-membered furan ring and a six-membered benzene ring. The carbonitrile functional group (-C≡N) is attached at the 3-position of the benzofuran ring.
The compound can participate in various chemical reactions typical for nitriles and coumaran derivatives:
Reactions involving this compound often require careful control of conditions to avoid side reactions typical of both aromatic and heterocyclic systems.
The mechanism of action for compounds like 2,3-dihydrobenzofuran-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of Bromo and Extra Terminal domain proteins, which are involved in epigenetic regulation through acetylation recognition .
The selectivity and potency of these interactions are influenced by the specific substituents on the benzofuran core, which can modulate binding affinity and biological activity.
Relevant analyses indicate that variations in substituents can significantly affect solubility and reactivity profiles .
2,3-Dihydrobenzofuran-3-carbonitrile has garnered attention in medicinal chemistry due to its potential as:
Research continues into optimizing its synthesis and enhancing its pharmacological properties for therapeutic applications .
Rhodium(III) complexes have emerged as premier catalysts for constructing the 2,3-dihydrobenzofuran scaffold via direct C–H functionalization, enabling atom-economical access to 3-carbonitrile derivatives. These methodologies typically employ [CpRhCl₂]₂ (pentamethylcyclopentadienyl rhodium dichloride dimer) as a precatalyst, which generates an electrophilic Rh(III) species capable of activating inert C–H bonds in aromatic substrates. Key to the success with electron-deficient nitriles is the installation of a suitable directing group—commonly pyridine, pyrimidine, or imine functionalities—that coordinates to the rhodium center, positioning it for *ortho-C–H activation. Following this activation, the catalytic cycle proceeds via alkyne insertion into the Rh-C bond, forming a seven-membered rhodacycle intermediate. For 2,3-dihydrobenzofuran-3-carbonitrile formation, this intermediate undergoes redox-neutral annulation with acrylamide derivatives or maleimides, where the oxygen nucleophile attacks the activated double bond. A notable advantage is the reaction’s operational simplicity: reactions proceed under mild conditions (60–80°C) in air, tolerating water and atmospheric oxygen, which enhances practical utility. Electrochemical variants further improve sustainability by replacing chemical oxidants with electric current for catalyst regeneration, achieving turnover frequencies exceeding 1,000 h⁻¹ in undivided cells [2] [7]. Mechanistic studies confirm the reversibility of C–H activation via kinetic isotope effects (KIE ≈ 1.4) and characterize key intermediates through X-ray crystallography.
Table 1: Rhodium-Catalyzed Annulation for Fused Dihydrobenzofurans
Substrate | Coupling Partner | Directing Group | Yield (%) | Refined Conditions |
---|---|---|---|---|
2-Cyanophenylacrylamide | Diphenylacetylene | Acrylamide carbonyl | 91 | Electrochemical, 60°C, n-Bu₄NOAc |
N-Tosyl acrylamide | 1-Phenyl-1-propyne | Sulfonamide | 89 | [Cp*RhCl₂]₂ (2.5 mol%), MeOH, rt |
Maleimides | Internal alkynes | Carbonyl oxygen | 78 | Rh₂(OAc)₄, AgOAc oxidant, DCE |
Palladium catalysis enables enantioselective construction of quaternary stereocenters at the C3-position of 2,3-dihydrobenzofuran-3-carbonitriles—a significant challenge due to steric congestion. The Heck-Matsuda reaction, utilizing aryl diazonium salts as electrophilic partners, avoids pre-functionalization requirements while providing exceptional trans selectivity (>20:1 dr). Chiral anion-mediated strategies employing BINOL-derived phosphate ligands (e.g., TRIP) induce high enantiomeric excess (up to 94% ee) in the carbopalladation step of electron-deficient alkenes like acrylonitrile derivatives. Meanwhile, Tsuji-Trost allylic alkylation leverages in situ-generated π-allyl Pd complexes from allyl enol carbonates or vinyl oxiranes. Chiral PHOX ligands (phosphinooxazolines) control nucleophilic attack by cyanomethylbenzofuran precursors, installing the nitrile group with stereocontrol. Recent innovations focus on phosphine-free systems using N-heterocyclic carbene (NHC) ligands or aqueous micellar conditions to enhance sustainability. For example, Pd nanoparticles stabilized by polyaniline catalyze couplings at room temperature with 0.5 mol% Pd loading, while triethanolamine serves as a combined base, ligand, and reaction medium, achieving full conversion within 2 hours. These methods accommodate diverse substituents on the benzofuran nucleus, including halogens, esters, and ethers, without competitive dehalogenation [5].
Boronic acids act as transient activators for carbonyl and imine groups, facilitating intramolecular oxa-Michael additions to form the dihydrofuran ring. ortho-Hydroxy cinnamaldehyde derivatives, when treated with arylboronic acids, form boronate complexes that enhance the electrophilicity of the α,β-unsaturated system. This activation drives regioselective 5-exo-trig cyclization of the phenolic oxygen, yielding 3-unsubstituted dihydrobenzofurans. Incorporating a nitrile group requires in situ generation of electron-deficient alkenes via Knoevenagel condensation: ortho-hydroxybenzaldehydes react with cyanoacetate or malononitrile under bifunctional catalysis (e.g., piperidine/acetic acid), forming cyanoalkenes that undergo boronate-activated cyclization. Alternatively, aza-Michael variants employ ortho-aminophenol precursors, where the amine attacks a boronate-activated acrylonitrile moiety. Key advantages include operational simplicity (open-flask conditions), absence of transition metals, and excellent functional group tolerance. Yields range from 65–92%, with reaction times under 3 hours at 60–80°C in ethanol/water mixtures. Stoichiometric boronic acids are recoverable via aqueous workup, enhancing atom economy [4].
Photochemical oxyselenocyclization provides a radical-based route to 3-chalcogen-substituted dihydrobenzofurans, where the carbonitrile group is introduced via post-cyclization functionalization. Electron-rich 2-allylphenols undergo single-electron oxidation under blue LED irradiation (450 nm) in the presence of I₂/SnCl₂, generating phenoxonium radicals. These radicals add to diaryl diselenides (Ar₂Se₂), which undergo homolytic cleavage to selenyl radicals. Intramolecular attack by the pendant alkene forms the C3–Se bond and closes the dihydrofuran ring. Critical to nitrile incorporation is the in situ generation of electrophilic selenium species that can be trapped by cyanide nucleophiles. Alternatively, 2-allylphenols with ortho-cyanomethyl substituents undergo radical cyclization onto the nitrile group, though this requires careful optimization. The methodology operates under exceptionally mild conditions (room temperature, 4–6 hours) using ethyl acetate—a green solvent—and achieves yields up to 96%. Functional group compatibility includes halogens (F, Cl, Br), esters, and ethers, though strongly electron-withdrawing groups (e.g., nitro) diminish efficiency. The mechanism involves SnCl₂ reducing I₂ to iodide radicals, initiating the radical chain, while blue light accelerates diselenide bond homolysis [1] [8].
Table 2: Visible Light-Mediated Oxyfunctionalization Scope
2-Allylphenol Substituent | Chalcogen Source | Product | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
5-MeO | (PhSe)₂ | 2-(Phenylselanylmethyl)-5-MeO-DHB | 92 | 4 |
6-Br | (4-Cl-C₆H₄Se)₂ | 2-((4-Chlorophenyl)selanylmethyl)-6-Br-DHB | 88 | 5 |
4,7-diOMe | (PhS)₂ | 2-(Phenylsulfanylmethyl)-4,7-diOMe-DHB | 81 | 6 |
Phosphine-mediated annulations construct the dihydrofuran ring via formal [4+1] cycloadditions between ortho-quinone methides (o-QMs) and phosphonium ylides. ortho-Hydroxy benzyl alcohols undergo dehydration under basic conditions (e.g., K₂CO₃) to generate transient o-QMs, which are trapped by cyanomethylenetriphenylphosphorane (Ph₃P=CHCN). The ylide performs a nucleophilic addition to the exocyclic methylene of the o-QM, followed by intramolecular Wittig reaction, forming the furan ring with a C3-cyano group. Alternatively, phosphite-mediated variants use α-cyanophosphonates as 1,3-dipole equivalents in Staudinger-aza-Wittig sequences. Catalytic cycles employing Ph₃P (10–20 mol%) enable reductive deoxygenation of ortho-nitro cinnamates, generating aza-ylides that undergo [3+2] cycloaddition with acrylonitrile derivatives. Key innovations include visible light photoredox variants merging phosphine catalysis with radical generation: Eosin Y photocatalyzes the reduction of aryl halides, forming radical anions that fragment into phosphoranyl radicals, which add to cyanoalkenes en route to cyclization. Yields reach 75–90% with excellent E/Z selectivity (>95%) controlled by ylide geometry. Limitations include sensitivity of phosphorus ylides to moisture and competitive side reactions with sterically hindered substrates [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4